1H-Tetrazole, 5-(methylsulfinyl)-1-(4-nitrophenyl)-

Description

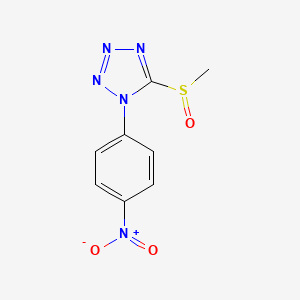

1H-Tetrazole, 5-(methylsulfinyl)-1-(4-nitrophenyl)- is a nitrogen-rich heterocyclic compound characterized by a tetrazole core (five-membered ring with four nitrogen atoms) substituted at the 1-position with a 4-nitrophenyl group and at the 5-position with a methylsulfinyl (CH₃S(O)-) group.

Properties

CAS No. |

133088-64-9 |

|---|---|

Molecular Formula |

C8H7N5O3S |

Molecular Weight |

253.24 g/mol |

IUPAC Name |

5-methylsulfinyl-1-(4-nitrophenyl)tetrazole |

InChI |

InChI=1S/C8H7N5O3S/c1-17(16)8-9-10-11-12(8)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3 |

InChI Key |

AKJSVTHNLTXJPB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

1H-Tetrazole, 5-(methylsulfinyl)-1-(4-nitrophenyl)- is a heterocyclic compound with promising biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure characterized by a tetrazole ring, which enhances its pharmacological properties. This article will delve into its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H8N4O2S

- Molecular Weight : 253.24 g/mol

- Structure : The compound consists of a tetrazole ring substituted with a methylsulfinyl group and a 4-nitrophenyl group, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that 1H-Tetrazole, 5-(methylsulfinyl)-1-(4-nitrophenyl)- exhibits significant biological activities, particularly:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. The tetrazole moiety is known to enhance interactions with biological targets, making it effective against pathogens.

- Anticancer Potential : Preliminary investigations suggest that this compound may interfere with cellular processes in cancer cells, although specific mechanisms require further exploration.

Antimicrobial Studies

In vitro studies have demonstrated the antimicrobial efficacy of 1H-Tetrazole, 5-(methylsulfinyl)-1-(4-nitrophenyl)- against several bacterial strains. The disc diffusion method was employed to measure zones of inhibition:

| Bacterial Strain | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |

|---|---|---|---|

| Escherichia coli | 15 | Ciprofloxacin | 20 |

| Staphylococcus aureus | 18 | Penicillin | 22 |

| Pseudomonas aeruginosa | 12 | Gentamicin | 16 |

The results indicate that while the compound is effective against Staphylococcus aureus, its activity against Pseudomonas aeruginosa is comparatively lower, suggesting potential for modification to enhance efficacy against resistant strains .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted using various derivatives of tetrazole compounds. One study reported that a related compound exhibited better activity than ampicillin against multiple bacterial cultures . This highlights the potential for developing new antimicrobial agents based on the tetrazole structure.

The biological activity of tetrazole compounds often involves interference with nucleic acid synthesis or disruption of cell membrane integrity. The presence of the methylsulfinyl group is believed to enhance these interactions by increasing lipophilicity, which facilitates cell membrane penetration .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Tetrazole Derivatives

Substituent Position and Electronic Effects

The target compound differs from analogous tetrazoles in both substituent positions and functional groups. Key comparisons include:

Table 1: Substituent Comparison

Physical Properties

Substituents significantly impact melting points, solubility, and stability:

Table 2: Physical Property Comparison

- Solubility: The methylsulfinyl group likely improves aqueous solubility compared to non-polar substituents (e.g., methyl or chloro).

Spectroscopic Characterization

IR and NMR data highlight substituent effects:

Table 4: Spectral Data Comparison

- Key Differences : The target compound’s sulfinyl group introduces unique S=O stretching in IR and deshielded methyl protons in NMR.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(methylsulfinyl)-1-(4-nitrophenyl)-1H-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition between nitrile precursors (e.g., 4-nitrobenzonitrile) and sodium azide, catalyzed by metal salts or heterogeneous catalysts under microwave irradiation to enhance efficiency . Sulfinyl groups are introduced via oxidation of thioethers using oxidizing agents like H₂O₂ or m-CPBA . Key variables include solvent choice (e.g., DMF or NMP), temperature (80–120°C), and catalyst loading (e.g., nano-TiCl₄·SiO₂), which can achieve yields up to 85% .

Q. How is 5-(methylsulfinyl)-1-(4-nitrophenyl)-1H-tetrazole characterized structurally and spectroscopically?

- Methodological Answer : Characterization involves:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 8.3–8.5 ppm for nitroaryl groups) and sulfinyl protons (δ 2.5–3.0 ppm) .

- FT-IR : Stretching vibrations for tetrazole rings (≈1450 cm⁻¹) and sulfinyl S=O (≈1050 cm⁻¹) .

- X-ray crystallography : Confirms planarity of the tetrazole ring and dihedral angles between aryl substituents .

- Elemental analysis : Validates purity (e.g., C, H, N, S % within 0.3% of theoretical values) .

Q. What is the role of the sulfinyl group in modulating the compound’s reactivity and biological activity?

- Methodological Answer : The sulfinyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) and improving solubility in polar solvents. It also stabilizes transition states in cycloaddition reactions . In biological contexts, the sulfinyl moiety may increase binding affinity to enzymes (e.g., kinase inhibitors) by forming hydrogen bonds with active-site residues .

Advanced Research Questions

Q. How does the sulfinyl group influence regioselectivity in alkylation or arylation reactions of tetrazole derivatives?

- Methodological Answer : Regioselectivity in alkylation is controlled by steric and electronic effects. The sulfinyl group’s electron-withdrawing nature directs electrophiles to the less hindered nitrogen (N2) of the tetrazole ring. For example, alkylation of 5-sulfinyl tetrazoles with benzyl bromides yields N2-substituted products with >90% regioselectivity under basic conditions (K₂CO₃, DMF) . Computational studies (DFT) can predict regioselectivity by comparing transition-state energies .

Q. What computational strategies are used to predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking simulations : AutoDock Vina or Schrödinger Suite model binding modes with targets like IPMK kinase, highlighting hydrogen bonds between the sulfinyl group and catalytic lysine residues .

- MD simulations : Assess stability of ligand-target complexes (e.g., 50 ns trajectories in GROMACS) to evaluate binding free energies (MM/PBSA) .

- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with inhibitory activity (e.g., IC₅₀ values for antimicrobial activity) .

Q. How can contradictions in reported spectroscopic data for similar tetrazoles be resolved?

- Methodological Answer : Discrepancies in NMR or IR data often arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., aromatic protons by ±0.2 ppm) .

- Tautomerism : Tetrazole NH protons may exchange rapidly, broadening signals; use D₂O shake tests or low-temperature NMR to resolve .

- Impurity peaks : Cross-validate with HPLC-MS (e.g., ESI+ for [M+H]⁺ ions) and elemental analysis .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate sulfinyl group’s role in photooxidation pathways using time-resolved spectroscopy.

- Biological Screening : Expand SAR studies against understudied targets (e.g., bacterial topoisomerases) .

- Green Synthesis : Develop solvent-free protocols using ball-milling or flow chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.